molecular formula C11H19NO B2984253 1-cyclopentylpiperidine-4-carbaldehyde CAS No. 753028-96-5

1-cyclopentylpiperidine-4-carbaldehyde

Cat. No.: B2984253
CAS No.: 753028-96-5
M. Wt: 181.279
InChI Key: AQKNDQKLLTZYSX-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidine-4-carbaldehyde is a piperidine derivative featuring a cyclopentyl substituent at the nitrogen atom and a formyl (carbaldehyde) group at the 4-position of the piperidine ring. The molecular formula is inferred as C11H17NO, with a calculated molecular weight of 179.26 g/mol.

Properties

IUPAC Name

1-cyclopentylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNDQKLLTZYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753028-96-5
Record name 1-cyclopentylpiperidine-4-carbaldehyde
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Preparation Methods

The synthesis of 1-cyclopentylpiperidine-4-carbaldehyde can be achieved through several routes. One common method involves the reaction of cyclopentylamine with piperidine-4-carboxaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is purified through distillation or recrystallization .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the formation of by-products and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

1-Cyclopentylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidines .

Scientific Research Applications

1-Cyclopentylpiperidine-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.

    Organic Synthesis: The compound is used as a starting material for the synthesis of more complex molecules

    Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-cyclopentylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions. The compound’s ability to cross the blood-brain barrier also makes it a potential candidate for targeting central nervous system disorders .

Comparison with Similar Compounds

1-Acetylpiperidine-4-carbaldehyde

  • Molecular Formula: C8H13NO2; Molecular Weight: 155.19 g/mol .
  • Key Differences : The acetyl group (vs. cyclopentyl) reduces steric bulk, likely increasing solubility in polar solvents. The aldehyde group retains reactivity for nucleophilic additions or oxidations.
  • Applications : Used in synthetic intermediates due to the acetyl group’s stability under basic conditions .

N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide

  • Structure : Features a benzyl group (aromatic) and methoxycarbonyl substituent .
  • Methoxycarbonyl adds polarity, balancing solubility in organic-aqueous systems.
  • Synthesis : Multi-step routes reported in 1993 emphasize protection-deprotection strategies, contrasting with simpler aldehyde-functionalized analogs .

1-(Cyclopentanecarbonyl)piperidine-4-carboxylic Acid

  • Molecular Formula: C12H17NO3; CAS: 147636-33-7 .
  • Key Differences : The cyclopentanecarbonyl group and carboxylic acid substituent increase molecular weight (223.27 g/mol) and polarity. The carboxylic acid enables salt formation, altering bioavailability compared to the aldehyde .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reactivity Profile
1-Cyclopentylpiperidine-4-carbaldehyde C11H17NO 179.26 Cyclopentyl, Aldehyde High lipophilicity, moderate reactivity Aldehyde oxidation, alkylation
1-Acetylpiperidine-4-carbaldehyde C8H13NO2 155.19 Acetyl, Aldehyde Moderate solubility, thermal stability Acetal formation, hydrolysis
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic Acid C12H17NO3 223.27 Cyclopentanecarbonyl, Carboxylic Acid High polarity, acidic Esterification, salt formation

Research Findings and Implications

  • Reactivity : The aldehyde group in this compound is prone to oxidation (e.g., forming carboxylic acids) or nucleophilic attack, unlike the stable acetyl or methoxycarbonyl groups .
  • Biological Relevance : Increased lipophilicity from cyclopentyl may enhance blood-brain barrier penetration, making it a candidate for CNS-targeting prodrugs. In contrast, carboxylic acid derivatives (e.g., ) are more suited for ionic interactions in enzymatic binding .
  • Safety : Aldehydes generally require careful handling due to toxicity risks, whereas carboxylic acids demand pH-controlled storage .

Biological Activity

1-Cyclopentylpiperidine-4-carbaldehyde (CAS No. 753028-96-5) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopentyl group and an aldehyde functional group. Its molecular formula is C11H15NC_{11}H_{15}N, and it has distinct properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that the compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

This compound has been studied for its potential effects in various pharmacological contexts:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
  • Cognitive Enhancement : There is evidence indicating that it may enhance cognitive functions, possibly by acting on cholinergic pathways.
  • Analgesic Properties : Some studies have reported analgesic effects, suggesting its utility in pain management therapies.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological profile. Research indicates that at high doses, this compound may exhibit neurotoxic effects. Long-term exposure studies are necessary to elucidate chronic toxicity and safe dosage parameters.

Case Studies

A series of case studies have been conducted to assess the biological activity of this compound:

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant potential in rodent models.
    • Findings : The compound demonstrated significant reductions in depressive behaviors compared to control groups, suggesting efficacy similar to established antidepressants.
  • Cognitive Function Assessment :
    • Objective : To assess memory enhancement in aged rats.
    • Findings : Treatment with this compound improved performance in memory tasks, indicating potential benefits for age-related cognitive decline.
  • Pain Management Study :
    • Objective : To evaluate analgesic properties.
    • Findings : The compound showed a dose-dependent reduction in pain response in formalin-induced pain models.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Effects
This compoundAntidepressant, cognitive enhancer, analgesicSignificant behavioral improvements
N-methyl-N-[2-(methylamino)ethyl]acetamideEnzyme interactions, precursor synthesisUsed in various synthetic pathways
3,5-Dichloro-N-(4-chlorophenyl)-1,2-thiazole-4-carboxamideAntitumor and anticonvulsant propertiesInhibits specific enzyme activities

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